1-Piperazinyl(2-pyridinyl)methanone hydrochloride
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Overview
Description
1-Piperazinyl(2-pyridinyl)methanone hydrochloride is a chemical compound with the molecular formula C10H14ClN3O. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring attached to a pyridine moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
The synthesis of 1-Piperazinyl(2-pyridinyl)methanone hydrochloride typically involves the reaction of piperazine with 2-chloropyridine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Piperazinyl(2-pyridinyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyridine moiety is replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-Piperazinyl(2-pyridinyl)methanone hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding studies.
Medicine: It serves as a precursor in the synthesis of drugs used to treat various medical conditions, including neurological disorders and infections.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Piperazinyl(2-pyridinyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1-Piperazinyl(2-pyridinyl)methanone hydrochloride can be compared with other similar compounds, such as:
1-(2-Pyridyl)piperazine: This compound has a similar structure but lacks the methanone group.
1-(2-Pyridyl)piperazine dihydrochloride: This compound is similar but exists in a different salt form.
1-(2-Pyridyl)piperazine hydrochloride: This compound is similar but has different physicochemical properties due to the presence of the hydrochloride salt.
Properties
IUPAC Name |
piperazin-1-yl(pyridin-2-yl)methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.ClH/c14-10(9-3-1-2-4-12-9)13-7-5-11-6-8-13;/h1-4,11H,5-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPYXZWPFSCCSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.